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Executive Summary

Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) demonstrating
significant promise in overcoming resistance to immunotherapy. By targeting a specific array of
receptor tyrosine kinases—including VEGFR, MET, AXL, and MER—zanzalintinib modulates
the tumor microenvironment from an immunosuppressive to an immune-permissive state. This
whitepaper provides a comprehensive technical overview of zanzalintinib, detailing its
mechanism of action, preclinical data, and clinical findings, with a focus on its role in
combination with immune checkpoint inhibitors (ICIs). Methodological details for key
experiments and quantitative data are presented to support further research and development.

Introduction: The Challenge of Immunotherapy
Resistance

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant
number of patients either do not respond (primary resistance) or develop resistance over time
(acquired resistance).[1][2] A key factor contributing to this resistance is the
iImmunosuppressive tumor microenvironment (TME), characterized by a lack of T-cell
infiltration, the presence of immunosuppressive cells such as M2-polarized macrophages and
myeloid-derived suppressor cells (MDSCs), and the expression of alternative immune
checkpoints.[3]
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Zanzalintinib is a potent TKI designed to counteract these resistance mechanisms. Its multi-
targeted approach aims to not only directly inhibit tumor growth and angiogenesis but also to
reprogram the TME to be more responsive to ICIs.[3][4][5]

Mechanism of Action: A Multi-Pronged Attack on
Tumor Defenses

Zanzalintinib is an ATP-competitive inhibitor of several receptor tyrosine kinases implicated in
oncogenesis, metastasis, angiogenesis, and immune suppression.[6] The rationale for
combining zanzalintinib with ICIs lies in its ability to create a more "immune-permissive” TME,
thereby enhancing the efficacy of checkpoint blockade.[3][4][7]

Key Molecular Targets

Zanzalintinib's efficacy stems from its inhibition of a distinct set of kinases:

e VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts tumor
angiogenesis, a critical pathway for tumor growth and metastasis.[7]

 MET (Mesenchymal-Epithelial Transition factor): MET signaling is implicated in tumor cell
proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[4]

e TAM Kinases (TYRO3, AXL, MER): This family of kinases plays a crucial role in immune
suppression within the TME. AXL and MER are known to promote an immunosuppressive
M2 macrophage phenotype and inhibit the function of antigen-presenting cells.[3][7]

The following diagram illustrates the key signaling pathways targeted by zanzalintinib.
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Zanzalintinib's multi-targeted inhibition of key signaling pathways.

Quantitative Kinase Inhibition

The inhibitory activity of zanzalintinib against its primary targets has been quantified through in
vitro assays.
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Target Kinase IC50 (nM)
VEGFR2 1.6
MET 15
AXL 34
MER 7.2

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of zanzalintinib against key
receptor tyrosine kinases.

Preclinical Evidence: Reshaping the Tumor
Microenvironment

Preclinical studies in murine models have provided compelling evidence for zanzalintinib's
ability to modulate the TME and enhance anti-tumor immunity, both as a monotherapy and in
combination with ICls.

Tumor Growth Inhibition in Xenograft Models

Zanzalintinib has demonstrated dose-dependent tumor growth inhibition in various murine
xenograft models.

Experimental Protocol: Murine Xenograft Tumor Growth Inhibition

Cell Lines: Human tumor cell lines, such as Hs 746T (gastric) and NCI-H441 (lung), are
cultured under standard conditions.[8]

e Animal Model: Female athymic nude mice are typically used.[9]

e Tumor Implantation: 1.5 x 1076 cells are injected subcutaneously into the flank of each
mouse.[9]

e Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mms3).
Tumor volume is measured regularly using calipers and calculated using the formula: (length
x width2) / 2.[9][10]
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o Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.
Zanzalintinib is administered orally once daily at specified doses.

» Endpoint: The study continues for a predetermined period, or until tumors in the control
group reach a maximum allowable size. Tumor growth inhibition is calculated as the
percentage difference in mean tumor volume between treated and control groups.

1. Culture Human 2. Subcutaneous 3. Monitor Tumor 4. Randomize Mice into 5. Oral Administration of 6. Regular Tumor 7. Calculate Tumor
Tumor Cells Implantation in Mice Growth to Palpable Size Control & Treatment Groups Zanzalintinib or Vehicle Volume Measurement Growth Inhibition

Click to download full resolution via product page

Workflow for murine xenograft tumor growth inhibition studies.

Immunomodulatory Effects in a Syngeneic Model

In a colon cancer murine syngeneic model, zanzalintinib demonstrated significant
immunomodulatory activity.[4][5]

Immune Cell Population Effect of Zanzalintinib
Peripheral CD4+ T-cells Significant Increase
Peripheral B-cells Significant Increase
Peripheral Myeloid Cells Significant Decrease

Significant Increase (especially with anti-PD-

Tumor-Infiltrating CD8+ T-cells
1/PD-L1)

Table 2: Immunomodulatory effects of zanzalintinib in a colon cancer murine syngeneic model.

[4][5]

Macrophage Repolarization and Efferocytosis Inhibition

Zanzalintinib has been shown to promote the repolarization of immunosuppressive M2
macrophages to an immune-permissive M1 phenotype in vitro and to inhibit primary human
macrophage efferocytosis in a dose-dependent manner.[7]
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Experimental Protocol: In Vitro Macrophage M2 to M1 Repolarization Assay

Macrophage Generation: Human or murine bone marrow-derived macrophages (BMDMSs)
are cultured. To induce an M2 phenotype, cells are treated with M-CSF, IL-4, and 1L-10.[11]
[12]

Treatment: M2-polarized macrophages are then treated with zanzalintinib at various
concentrations.

Phenotypic Analysis: Repolarization to an M1 phenotype is assessed by measuring the
expression of M1 markers (e.g., INOS, CD80, TNF-a) and M2 markers (e.g., CD206, Argl)
using techniques such as flow cytometry, quantitative real-time PCR (gRT-PCR), or western
blotting.[13][14]

Experimental Protocol: Primary Human Macrophage Efferocytosis Assay

Macrophage Preparation: Primary human monocytes are isolated and differentiated into
macrophages.[15][16]

Apoptotic Cell Preparation: A target cell line (e.g., Jurkat cells) is induced to undergo
apoptosis and labeled with a fluorescent dye (e.g., pHrodo Red).[17]

Co-culture: The labeled apoptotic cells are added to the macrophage culture in the presence
or absence of zanzalintinib.

Quantification: The uptake of apoptotic cells by macrophages (efferocytosis) is quantified
using flow cytometry or live-cell imaging.[15][18][19]
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Experimental workflows for in vitro macrophage assays.

Clinical Development: The STELLAR Program

Zanzalintinib is being evaluated in a comprehensive clinical development program, known as

STELLAR, across a variety of solid tumors, both as a monotherapy and in combination with

ICls.[6]

Key Clinical Trials

e STELLAR-001 (NCT03845166): A Phase 1b/2 study of zanzalintinib alone or with
atezolizumab in patients with advanced solid tumors.[20][21][22]

e STELLAR-002 (NCT05176483): A Phase 1b study of zanzalintinib in combination with
various IClIs (nivolumab, ipilimumab, relatlimab) in advanced solid tumors.[23]

e STELLAR-303 (NCT05425940): A Phase 3 study of zanzalintinib with atezolizumab versus
regorafenib in metastatic colorectal cancer.[2][5][24]

e STELLAR-304 (NCT05678673): A Phase 3 study of zanzalintinib with nivolumab versus
sunitinib in advanced non-clear cell renal cell carcinoma.[4][7]
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Clinical Efficacy Data

Data from the STELLAR trials have demonstrated promising anti-tumor activity for
zanzalintinib-based regimens.

Objective .
] Disease Control
Trial (Cohort) Treatment Arm Response Rate
Rate (DCR)
(ORR)
STELLAR-001 Zanzalintinib
38% 88%
(ccRCC) Monotherapy
STELLAR-303 Zanzalintinib +
(mCRC) Atezolizumab

Regorafenib

Table 3: Selected clinical efficacy data from the STELLAR program. Note: Full data for all trials
is not yet publicly available.[21][25]

In the STELLAR-303 trial for metastatic colorectal cancer, the combination of zanzalintinib and
atezolizumab showed a statistically significant improvement in overall survival compared to
regorafenib (median OS 10.9 months vs. 9.4 months).[25]

Biomarker Analysis

Biomarker analyses from the STELLAR-001 trial in clear cell renal cell carcinoma (ccRCC)
have provided insights into the immunomodulatory effects of zanzalintinib in patients.

Experimental Protocol: STELLAR-001 Biomarker Analysis

o Sample Collection: Blood and archival tumor tissue samples are collected from patients at
baseline and on-study.[26]

 Circulating Biomarker Analysis: Plasma levels of soluble biomarkers related to angiogenesis,
tumor growth, and immune modulation (e.g., VEGF, GAS6, ANG-1, ANG-2, VEGFR2, TIE-2,
RANTES, IFNy, granzyme B) are measured, likely using multiplex immunoassays.[26]
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» Immune Cell Population Analysis: Peripheral blood immune cell subsets (e.g., activated
cytotoxic T-cells, monocytes, MDSCs) are quantified using multi-color flow cytometry.[26]

o Tissue Biomarker Analysis: Immunohistochemistry (IHC) is performed on archival tumor
tissue to assess the expression of AXL, c-Met, phosphorylated Met, and VEGFR2.[26]

» Correlative Analysis: Associations between biomarker levels (at baseline and changes during
treatment) and clinical response are investigated.

The biomarker analysis from STELLAR-001 revealed that zanzalintinib treatment led to a
reduction in immunosuppressive immune cells and an activation of effector immune cells,
supporting the rationale for its combination with ICls.[26] Furthermore, in a cohort of patients
with metastatic colorectal cancer, a PD-L1 combined positive score greater than 1 was
associated with improved progression-free and overall survival in patients treated with
zanzalintinib plus atezolizumab versus zanzalintinib alone.

Conclusion and Future Directions

Zanzalintinib is a promising multi-targeted TKI with a uniqgue mechanism of action that
addresses key drivers of resistance to immunotherapy. By inhibiting VEGFR, MET, and TAM
kinases, zanzalintinib not only exerts direct anti-tumor effects but also fosters a more immune-
permissive tumor microenvironment. Preclinical and clinical data strongly support its continued
development in combination with immune checkpoint inhibitors across a range of solid tumors.

Future research should focus on:

« |dentifying predictive biomarkers to select patients most likely to benefit from zanzalintinib-
based combination therapies.

» Further elucidating the intricate molecular mechanisms by which zanzalintinib reprograms
the tumor microenvironment.

» Exploring novel combination strategies with other immunomodulatory agents.

The comprehensive data presented in this technical guide underscores the potential of
zanzalintinib to become a valuable component of the therapeutic arsenal against cancers that
are resistant to current immunotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zanzalintinib: A Technical Guide to Overcoming
Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146347#zanzalintinib-s-role-in-overcoming-
resistance-to-immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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